1-(3-aminoazetidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Overview
Description
1-(3-aminoazetidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C6H10N6O and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Routes to Novel Compounds: The compound 1-(3-aminoazetidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one and its derivatives show promise in the development of mono- and bis-tetrazole compounds. These compounds have potential applications as precursors for further functionalization and in the construction of metal–organic frameworks (Boland et al., 2013).
Nitrogen-rich Compounds for Industrial Applications
- Nitrogen-rich Gas Generators: Certain nitrogen-rich compounds derived from this compound have been studied for their potential use in nitrogen-rich gas generators, an area of interest in the development of energetic materials (Srinivas, Ghule, & Muralidharan, 2014).
Biological and Pharmacological Research
- Antibacterial and Antifungal Agents: New azetidinone derivatives synthesized from Schiff bases of 5-phenyltetrazole, related to this compound, exhibited significant antibacterial and antifungal activities (Mohite & Bhaskar, 2011).
Electronic and Photonic Devices
- Organic Dyes for Photonic Devices: Compounds related to this compound have been synthesized and characterized for their potential applications in photonic and electronic devices. These novel coumarin-based organic dyes, combined with tetrazoles, exhibited promising thermal stabilities, electrochemical properties, and solvatochromism effects, making them suitable for use in such devices (Kumbar et al., 2018).
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(tetrazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c7-5-1-11(2-5)6(13)3-12-4-8-9-10-12/h4-5H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWDOHKGFSJPSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.